N-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-2-ethoxy-acetamide
Description
Structural Classification and Nomenclature
N-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-2-ethoxy-acetamide belongs to the class of substituted acetamide derivatives, specifically categorized as an anilide or phenylamide compound due to its fundamental amide linkage with an aniline-derived component. The systematic nomenclature of this compound reflects its complex structural hierarchy, beginning with the acetamide backbone and incorporating multiple substituent groups that define its chemical identity. The molecule features a primary amide linkage connecting an ethoxy-substituted acetic acid derivative to a highly substituted aromatic system. The aromatic component consists of a phenyl ring bearing a pyridine substituent at the meta position, which itself contains both dimethylamino and trifluoromethyl functional groups.
The structural classification places this compound within the broader category of organofluorine chemicals, specifically those containing trifluoromethyl groups attached to pyridine rings. Such compounds are recognized for their unique electronic properties arising from the strong electron-withdrawing nature of the trifluoromethyl substituent combined with the heteroaromatic character of the pyridine ring. The dimethylamino group introduces electron-donating characteristics that create an interesting electronic balance within the molecular structure. The compound's registry number 1311278-24-6 and MDL number MFCD19981332 provide standardized identification within chemical databases.
The ethoxy acetamide portion of the molecule contributes to its classification as a substituted acetamide, a group of compounds known for their diverse biological and chemical properties. The presence of the ethoxy group adds lipophilic character to the molecule while maintaining the hydrogen bonding capabilities of the amide functionality. This structural combination creates a molecule with distinct physicochemical properties that influence its behavior in various chemical and biological systems.
Historical Development and Discovery
The development of this compound emerged from the broader historical context of acetamide derivative synthesis and organofluorine chemistry advancement. Acetamide compounds have demonstrated great importance in medicinal chemistry, with various synthetic procedures developed in organic and synthetic medicinal chemistry that highlight the significance of amide bond formation. The historical progression toward complex acetamide derivatives like this compound reflects decades of methodological advancement in synthetic organic chemistry.
The synthesis of substituted acetamide derivatives has evolved through multiple synthetic pathways, including reactions via acid chlorides, hydrolysis of nitriles, and Beckmann rearrangement of oximes. These fundamental methodological developments provided the foundation for synthesizing increasingly complex structures incorporating multiple functional groups. The integration of trifluoromethyl groups into pyridine-containing acetamides represents a more recent development in synthetic chemistry, reflecting advances in fluorine chemistry and the growing recognition of organofluorine compounds' unique properties.
Historical patent literature indicates that substituted acetamide derivatives represented by general structural formulas have been developed for various applications, particularly those demonstrating biological activity. The specific combination of structural elements found in this compound reflects the culmination of these synthetic developments, representing a sophisticated approach to molecular design that incorporates multiple pharmacophoric elements.
The compound's development also reflects the historical trend toward incorporating fluorine-containing substituents into bioactive molecules, a practice that has become increasingly prevalent due to the unique properties imparted by fluorine atoms and fluorinated groups. The trifluoromethyl group's introduction into pyridine-containing compounds represents a significant advancement in synthetic methodology and molecular design principles.
Significance in Organofluorine Chemistry
The incorporation of trifluoromethyl groups into the pyridine ring system of this compound exemplifies the critical role of organofluorine chemistry in modern molecular design. Trifluoromethyl-substituted pyridines represent a significant class of organofluorine compounds due to their unique electronic properties and their prevalence in biologically active molecules. The trifluoromethyl group serves as a powerful electron-withdrawing substituent that dramatically alters the electronic distribution within the pyridine ring, affecting both the molecule's reactivity and its interactions with biological targets.
The significance of this compound in organofluorine chemistry extends beyond its structural features to encompass its contribution to understanding structure-activity relationships in fluorinated heterocycles. The positioning of the trifluoromethyl group at the 5-position of the pyridine ring creates specific electronic effects that influence the entire molecular system. This positioning, combined with the dimethylamino substituent at the 2-position, creates a unique electronic environment that demonstrates the sophisticated control possible in modern organofluorine chemistry.
Research in organofluorine chemistry has shown that compounds containing trifluoromethyl-substituted pyridines often exhibit enhanced metabolic stability, altered lipophilicity, and modified binding affinity compared to their non-fluorinated analogs. The presence of the trifluoromethyl group in this compound likely contributes to these beneficial properties, making it a valuable compound for studying the effects of fluorine substitution on molecular behavior.
The compound also represents an example of the successful integration of multiple functional groups with organofluorine elements, demonstrating how trifluoromethyl substituents can be incorporated into complex molecular architectures without compromising synthetic accessibility. This integration showcases the maturity of organofluorine synthetic methodology and its application to sophisticated molecular targets.
Current Research Landscape
The current research landscape surrounding this compound reflects broader trends in chemical research focusing on complex heterocyclic compounds and their applications. Contemporary research in acetamide derivatives emphasizes their potential in various therapeutic applications, with particular attention to compounds containing multiple aromatic systems and electron-withdrawing groups. The combination of structural elements present in this compound positions it within several active research areas, including organofluorine chemistry, heterocyclic chemistry, and medicinal chemistry.
Current synthetic approaches to related compounds demonstrate the continued interest in developing efficient methodologies for constructing complex acetamide derivatives. Research has shown that 2-mercaptobenzothiazole and its derivatives, which share some structural similarities with pyridine-containing acetamides, are widely known for their diverse biological activities. This research context suggests that compounds like this compound may possess similar potential for biological applications.
The availability of this compound through commercial suppliers indicates its recognized value in research applications. Current research trends show increasing interest in compounds containing trifluoromethyl-substituted pyridines, driven by their unique properties and potential applications. The compound's physical properties, including its boiling point of 519.2±50.0 degrees Celsius at 760 millimeters of mercury and density of 1.3±0.1 grams per cubic centimeter, provide important parameters for research applications.
Properties
IUPAC Name |
N-[3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]-2-ethoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2/c1-4-26-11-16(25)23-14-7-5-6-12(8-14)15-9-13(18(19,20)21)10-22-17(15)24(2)3/h5-10H,4,11H2,1-3H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGWMDCLAICLKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC=CC(=C1)C2=C(N=CC(=C2)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-2-ethoxy-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following functional groups:
- Dimethylamino group : Enhances solubility and biological activity.
- Trifluoromethyl group : Imparts lipophilicity and metabolic stability.
- Phenyl ring : Contributes to the interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanism of action involves:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit cell proliferation by targeting specific kinases involved in tumor growth .
- Modulation of Signaling Pathways : The compound may influence pathways related to inflammation and cancer, potentially through the inhibition of transcription factors like NF-κB .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds, showing promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, compounds with similar trifluoromethyl motifs demonstrated significant anti-staphylococcal activity with minimum inhibitory concentrations (MICs) ranging from 12.9 μM to 25.9 μM .
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| Compound 10 | S. aureus | 25.9 |
| Compound 10 | MRSA | 12.9 |
Anti-inflammatory Potential
The compound's anti-inflammatory potential has been explored through in vitro assays that assess its ability to inhibit NF-κB activation. Certain analogs showed a reduction in NF-κB activity by up to 15%, indicating a potential therapeutic application in inflammatory diseases .
Case Studies
- Cancer Cell Lines : In one study, this compound was tested against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent.
- Inflammation Models : Animal models of inflammation demonstrated that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its utility in managing inflammatory conditions.
ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for assessing the suitability of this compound for therapeutic use. Preliminary studies indicate favorable ADMET properties, including:
- Good solubility due to the presence of polar functional groups.
- Moderate lipophilicity , enhancing cellular uptake without excessive accumulation in non-target tissues.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, emphasizing key substituents and physicochemical properties:
Key Observations :
Trifluoromethyl Pyridine Core : All compounds share a pyridine ring with a trifluoromethyl group , enhancing metabolic resistance and hydrophobic interactions.
Substituent Variations: The target compound and the acetic acid derivative (129527) share identical molecular formulas but differ in terminal functional groups (ethoxy-acetamide vs. carboxylic acid). This substitution impacts ionization and solubility; the carboxylic acid may enhance water solubility, while the ethoxy group increases lipophilicity. The hydroxyl-substituted analog (1961206-09-6) lacks the dimethylamino group, reducing basicity and possibly altering membrane permeability.
Molecular Weight and Drug-Likeness :
- The target compound (367.4 g/mol) and its acetic acid analog fall within the typical range for orally bioavailable drugs (<500 g/mol).
- The triazolylsulfanyl derivative (445.8 g/mol) exceeds this range, which may limit bioavailability.
Research Findings and Implications
- Dimethylamino Group: Likely contributes to basic character (pKa ~8–10), enhancing solubility in acidic environments (e.g., stomach) and facilitating interactions with negatively charged residues in target proteins.
- Ethoxy-Acetamide Moiety : The ethoxy group may prolong half-life by sterically shielding the amide bond from enzymatic hydrolysis.
- Trifluoromethyl Group : Common in pharmaceuticals (e.g., fluoxetine), it improves lipophilicity and resistance to oxidative metabolism .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the coupling of aromatic amines with ethoxy-acetamide moieties in this compound?
- Methodology : Use peptide coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for amide bond formation, as demonstrated in similar acetamide syntheses . Optimize reaction stoichiometry (e.g., 1.3 equivalents of coupling agent relative to the amine) and employ DIPEA (N,N-diisopropylethylamine) as a base to enhance reaction efficiency. Monitor completion via TLC or HPLC .
Q. How can solubility and stability challenges be addressed during in vitro assays?
- Methodology : Use co-solvents like DMSO (≤1% v/v) for initial dissolution, followed by dilution in assay buffers (e.g., PBS with 0.1% Tween-80). Stability studies under varying pH (4–8) and temperatures (4°C, 25°C) are critical, as trifluoromethyl groups may hydrolyze under acidic conditions .
Q. What spectroscopic techniques are essential for structural validation of this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm substitution patterns on the pyridine and phenyl rings (e.g., δ 3.8 ppm for methoxy groups; aromatic protons at δ 6.9–7.5 ppm) .
- HRMS : Verify molecular weight (e.g., [M+H]+ expected within ±0.002 Da).
- IR : Identify key functional groups (e.g., C=O stretch at ~1667 cm⁻¹ for acetamide) .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across cell lines?
- Methodology : Standardize assay conditions (e.g., cell density, serum concentration) and include positive controls (e.g., kinase inhibitors for enzyme assays). For example, in cytotoxicity studies, use ATP-based viability assays and validate via flow cytometry for apoptosis (e.g., Annexin V/PI staining) . Cross-validate results with orthogonal techniques (e.g., Western blotting for downstream targets like Akt/mTOR) .
Q. How to design structure-activity relationship (SAR) studies targeting the trifluoromethyl-pyridine moiety?
- Methodology :
- Synthesize analogs with substituent variations (e.g., -CF₃ → -Cl, -CH₃, -OCH₃) and assess binding affinity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with hydrophobic pockets in target proteins, leveraging crystallographic data from related pyridine derivatives .
Q. What computational approaches are effective for predicting metabolic pathways of this compound?
- Methodology :
- Perform in silico metabolism prediction using software like MetaSite or GLORYx, focusing on CYP450-mediated oxidation of the dimethylamino group and hydrolysis of the ethoxy-acetamide .
- Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS/MS metabolite profiling .
Q. How to address spectral interference in biological matrices during pharmacokinetic studies?
- Methodology : Use MRM (multiple reaction monitoring) in LC-MS/MS with deuterated internal standards (e.g., d₃-dimethylamino analogs) to correct for matrix effects. Optimize chromatographic separation (e.g., C18 column with 0.1% formic acid) to resolve the compound from endogenous metabolites .
Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
